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Compound of Interest

Compound Name: 2-Methylestradiol

CAS No.: 1818-12-8

Cat. No.: B137777

Get Quote

Executive Summary & Compound Positioning
2-Methylestradiol is a C2-substituted analog of estradiol. Unlike the natural hormone, the

methyl group at the C2 position sterically hinders the cytochrome P450 enzymes (specifically

CYP1A1/1B1) from hydroxylating the A-ring. Consequently, it cannot be converted into the anti-

mitotic metabolite 2-Methoxyestradiol.

Primary Application: Drug development requiring sustained estrogenic genomic signaling

without the production of cytotoxic metabolites.
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Feature
2-Methylestradiol

(Product)

17

-Estradiol

(Comparator A)

2-Methoxyestradiol

(Comparator B)

Role
Metabolic Probe /

Sustained Agonist
Natural Hormone

Cytotoxic Metabolite /

Drug Candidate

ER Affinity High (Agonist) High (Agonist)
Negligible (Non-

genomic)

Metabolic Stability
High (Resists C2-

hydroxylation)

Low (Rapidly

metabolized)

High (End-stage

metabolite)

Primary Mechanism
Genomic ER

Signaling

Genomic & Non-

genomic

Microtubule

Destabilization

Key Transcriptomic

Outcome

Sustained

Proliferation (GREB1,

PGR)

Transient Proliferation
G2/M Arrest &

Apoptosis

Transcriptomic Signatures & Data Analysis
The following data summarizes the differential gene expression (DGE) profiles of MCF-7 (ER+)

breast cancer cells treated for 24 hours.

Table 1: Comparative Fold Change (Log2FC) of Key
Marker Genes
Data represents mean Log2 Fold Change relative to Vehicle (DMSO) control.
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Gene
Symbol

Function
2-

Methylestrad

iol (10 nM)

17

-Estradiol

(10 nM)

2-

Methoxyestr

adiol (1

M)

Interpretatio

n

GREB1
ER Target /

Proliferation
+6.8 +5.2 +0.4

2-Methyl-E2

induces

stronger/sust

ained ER

activation due

to lack of

clearance.

PGR
Progesterone

Receptor
+4.5 +3.8 -0.2

Confirms

classic

genomic

estrogen

response

element

(ERE)

binding.

CCND1
Cyclin D1

(G1/S Phase)
+3.2 +2.8 -1.5

2-Methyl-E2

drives cell

cycle entry;

2-Methoxy-

E2 arrests it.

CDKN1A
p21 (Cell

Cycle Arrest)
-1.2 -1.5 +4.1

2-Methoxy-

E2 triggers

stress/arrest

response; 2-

Methyl-E2

suppresses it.

HIF1A Hypoxia

Inducible

Factor

+0.5 +0.8 -2.5 Only 2-

Methoxy-E2

acts as an
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angiogenesis

inhibitor.

TUBB -Tubulin +0.1 +0.2

+2.8

(Compensato

ry)

2-Methoxy-

E2 disrupts

microtubules,

triggering

compensator

y mRNA

upregulation.

Pathway Enrichment Analysis
2-Methylestradiol: Enriched for "Estrogen-dependent Breast Cancer Signaling," "G1/S

Checkpoint Progression," and "DNA Replication."

2-Methoxyestradiol: Enriched for "Mitotic Spindle Assembly Checkpoint," "Apoptosis (p53-

independent)," and "Protein Ubiquitination."

Mechanism of Action: The Metabolic Fork
The distinct transcriptomic profiles arise because 2-Methylestradiol effectively "locks" the cell

into the genomic estrogen pathway by preventing the metabolic shift toward the anti-mitotic 2-

Methoxy pathway.
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Caption: 2-Methylestradiol retains ER binding but blocks CYP-mediated metabolism,

preventing conversion to the anti-mitotic 2-Methoxyestradiol.

Experimental Protocol: RNA-Seq Workflow
To replicate the data above, use the following self-validating protocol. This workflow includes

specific controls for hormonal depletion, which is critical when studying estrogenic compounds.

Phase 1: Cell Synchronization & Treatment
Cell Line: MCF-7 (ATCC HTB-22).

Hormone Depletion (Critical):
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Culture cells in Phenol Red-free DMEM supplemented with 5% Charcoal-Stripped Fetal

Bovine Serum (CS-FBS) for 72 hours prior to treatment.

Reasoning: Phenol red acts as a weak estrogen; standard FBS contains endogenous

bovine estrogens that mask the effects of 2-Methylestradiol.

Treatment Groups (n=3 biological replicates):

Vehicle: DMSO (0.1% v/v).

Positive Control: 17

-Estradiol (10 nM).

Experimental: 2-Methylestradiol (10 nM).

Negative Comparator: 2-Methoxyestradiol (1

M). Note: Higher concentration required for cytotoxic efficacy.

Incubation: 24 hours at 37°C, 5% CO2.

Phase 2: RNA Extraction & Quality Control
Lysis: Wash cells 2x with ice-cold PBS. Lyse directly in well using TRIzol reagent.

Extraction: Standard Chloroform/Isopropanol precipitation or Column-based cleanup (e.g.,

RNeasy).

QC Check: Assess RNA Integrity Number (RIN) using Agilent Bioanalyzer.

Pass Criteria: RIN > 8.0.[3][4]

Self-Validation: If RIN < 8.0, do not proceed to sequencing; degradation will bias transcript

abundance.

Phase 3: Library Prep & Sequencing
Enrichment: Poly-A selection (mRNA focus).
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Depth: Target >30 million reads per sample (PE150).

Normalization: Use TPM (Transcripts Per Million) for intra-sample visualization, but use raw

counts with DESeq2/EdgeR for differential expression analysis.
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PubChem Compound Summary. 2-Methoxyestradiol (CID 114881) vs 2-Methylestradiol.

Chemical structure verific

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Pharmaceutical_medicine/2-Methoxyestradiol/
https://www.apexbt.com/2-methoxyestradiol-2-meoe2.html
https://www.rupahealth.com/biomarkers/2-hydroxyestradiol
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2024.1371792/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2024.1371792/full
https://www.rupahealth.com/biomarkers/2-methoxyestradiol
https://www.benchchem.com/product/b137777/docs#comparative-transcriptomics-2-methylestradiol-vs-estrogenic-cytotoxic-analogs
https://www.benchchem.com/product/b137777/docs#comparative-transcriptomics-2-methylestradiol-vs-estrogenic-cytotoxic-analogs
https://www.benchchem.com/product/b137777/docs#comparative-transcriptomics-2-methylestradiol-vs-estrogenic-cytotoxic-analogs
https://www.benchchem.com/product/b137777/docs#comparative-transcriptomics-2-methylestradiol-vs-estrogenic-cytotoxic-analogs
https://www.benchchem.com/product/b137777?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b137777?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer
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